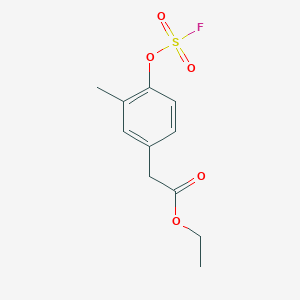

Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that can include the Lossen rearrangement, demonstrating the versatility and reactivity of such compounds. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is used for the synthesis of hydroxamic acids and ureas from carboxylic acids, achieving good yields without racemization under milder conditions, which suggests potential methodologies for synthesizing related fluorosulfonyloxy compounds (Thalluri et al., 2014).

Molecular Structure Analysis

Structural characterization techniques such as X-ray diffraction, FT-IR, thermogravimetric analysis (TGA), and differential thermal analysis (DTA) are crucial for understanding the molecular structure of similar compounds. For example, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been elucidated, showing specific intramolecular hydrogen bonding and crystallization parameters, providing insights into the structural characteristics that might be expected for Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate (Sapnakumari et al., 2014).

Aplicaciones Científicas De Investigación

Ethyl Acetate Production and Process Intensification

A study by Patil and Gnanasundaram (2020) reviews various process intensification techniques for the production of ethyl acetate, a solvent widely used in paints, coatings, and consumer products. The review focuses on reactive distillation, pervaporation-assisted reactive distillation, and other techniques, emphasizing the advantages of these methods in overcoming chemical equilibrium limitations and reducing energy consumption (Patil & Gnanasundaram, 2020).

Ionic Liquid-Based Technologies

Ostadjoo et al. (2018) discuss the scaling-up of ionic liquid-based technologies, particularly focusing on 1-Ethyl-3-Methylimidazolium Acetate's potential to dissolve biopolymers like cellulose and chitin. This review underscores the importance of assessing the toxicity and environmental impact of ionic liquids before their industrial scale utilization (Ostadjoo et al., 2018).

Practical Synthesis Techniques

Qiu et al. (2009) report on the development of a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals. The method addresses the challenges of previous synthesis approaches by offering a cost-effective and less hazardous alternative (Qiu et al., 2009).

Ethyl Tert-Butyl Ether (ETBE) Biodegradation

Thornton et al. (2020) review the biodegradation and fate of ETBE in soil and groundwater, highlighting the microbial capacity to degrade ETBE aerobically. This research contributes to understanding the environmental impact and management of fuel oxygenates in contaminated sites (Thornton et al., 2020).

Mecanismo De Acción

The mechanism of action of esters largely depends on their specific structure and the context in which they are used. For example, in biological systems, esters often play key roles in the formation of fats and oils .

Physical and Chemical Properties of Esters Esters are often characterized by pleasant smells. They are less dense than water and are usually volatile, meaning they evaporate at room temperature . They are slightly soluble in water but dissolve in most organic solvents .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO5S/c1-3-16-11(13)7-9-4-5-10(8(2)6-9)17-18(12,14)15/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTWNYOUUGESEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)OS(=O)(=O)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2482797.png)

![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2482798.png)

![1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2482801.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2482803.png)

![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene](/img/structure/B2482805.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one](/img/structure/B2482806.png)

![4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide](/img/structure/B2482807.png)

![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2482813.png)

![N-(3-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2482815.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482816.png)